molecular formula C10H15N3O4 B11871418 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid CAS No. 79333-29-2

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid

Cat. No.: B11871418
CAS No.: 79333-29-2
M. Wt: 241.24 g/mol
InChI Key: ZRVFXJCNQSGHJQ-UHFFFAOYSA-N
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Description

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid is a complex organic compound with the molecular formula C12H19N3O4. This compound is characterized by its pyrimidine ring structure, which is substituted with amino and hydroxy groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with amino acids under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography, ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically require controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for nucleotide analogs.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its amino and hydroxy groups play a crucial role in binding to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid
  • 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)pentanoic acid
  • 5-(4-Amino-2,6-dihydroxy-5-pyrimidinyl)pentanoic acid

Uniqueness

Compared to similar compounds, 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Biological Activity

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial properties. A study focusing on similar pyrimidine derivatives demonstrated their effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The inhibition zones measured during disk diffusion assays suggest that these compounds could serve as potential antimicrobial agents .

2. Antioxidant Properties

Pyrimidine derivatives are known for their antioxidant activities. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage .

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated using brine shrimp lethality bioassays. Results indicate varying levels of cytotoxicity among different derivatives, suggesting that modifications in the chemical structure can significantly influence biological activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus
AntioxidantExhibits radical scavenging properties
CytotoxicityVarying IC50 values in brine shrimp assays

Case Study: Synthesis and Evaluation

A study conducted by researchers synthesized several derivatives of this compound to evaluate their biological properties. The synthesized compounds were subjected to antimicrobial testing against common pathogens and showed promising results, particularly in inhibiting bacterial growth at specific concentrations.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some studies suggest that pyrimidine derivatives may inhibit key enzymes involved in bacterial metabolism.
  • Membrane Disruption : The hydrophobic nature of certain derivatives allows them to disrupt bacterial cell membranes, leading to cell death.
  • Free Radical Scavenging : The hydroxyl groups contribute to the compound's ability to neutralize free radicals, providing protective effects against cellular damage.

Properties

CAS No.

79333-29-2

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-methylpentanoic acid

InChI

InChI=1S/C10H15N3O4/c1-5(9(16)17)3-2-4-6-7(14)12-10(11)13-8(6)15/h5H,2-4H2,1H3,(H,16,17)(H4,11,12,13,14,15)

InChI Key

ZRVFXJCNQSGHJQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=C(N=C(NC1=O)N)O)C(=O)O

Origin of Product

United States

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